molecular formula C42H31NO7 B11699266 2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B11699266
M. Wt: 661.7 g/mol
InChI Key: ZYRBVNKMEVBWHM-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound belonging to the class of benzodioxoles Benzodioxoles are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione typically involves multiple steps, including the formation of the benzodioxole ring and subsequent functionalization to introduce the methoxyphenyl and diphenyl groups. Common synthetic methods include Pd-catalyzed C-N cross-coupling reactions and copper-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzodioxol-5-yl)-5,6-bis(4-methoxyphenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione apart is its unique combination of functional groups and structural complexity, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C42H31NO7

Molecular Weight

661.7 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C42H31NO7/c1-47-30-18-13-25(14-19-30)34-35(26-15-20-31(48-2)21-16-26)42(28-11-7-4-8-12-28)37-36(41(34,40(42)46)27-9-5-3-6-10-27)38(44)43(39(37)45)29-17-22-32-33(23-29)50-24-49-32/h3-23,36-37H,24H2,1-2H3

InChI Key

ZYRBVNKMEVBWHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC7=C(C=C6)OCO7)C8=CC=CC=C8)C9=CC=C(C=C9)OC

Origin of Product

United States

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